Rimonabant-d10hydrochloride

LC-ESI-MS Adduct Formation Quantitative Bioanalysis

Rimonabant-d10 hydrochloride is the definitive internal standard for rimonabant quantification via isotope dilution MS. Unlike non-isotopic analogs (e.g., AM 251) that exhibit differential chromatographic retention and ~30% ion suppression, this +10 Da deuterated IS co-elutes with the analyte, ensuring matched ionization behavior and complete matrix effect correction across the entire chromatographic peak. Supplied as the hydrochloride salt with ≥99% deuterated forms (≤1% d0 residual) and >98% chemical purity, it eliminates the revalidation risk associated with incorrect salt forms or non-isotopic standards. Essential for regulatory-grade LC-MS/MS in pharmacokinetic studies, forensic toxicology, therapeutic drug monitoring, and pharmaceutical QC applications.

Molecular Formula C22H22Cl4N4O
Molecular Weight 510.3 g/mol
Cat. No. B565285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRimonabant-d10hydrochloride
Synonyms5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-1-(piperidinyl-d10)-1H-pyrazole-3-carboxamide Hydrochloride;  Acomplia-d10;  SR 141716A-d10;  SR 151716A-d10; 
Molecular FormulaC22H22Cl4N4O
Molecular Weight510.3 g/mol
Structural Identifiers
InChIInChI=1S/C22H21Cl3N4O.ClH/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15;/h5-10,13H,2-4,11-12H2,1H3,(H,27,30);1H/i2D2,3D2,4D2,11D2,12D2;
InChIKeyREOYOKXLUFHOBV-WSHLDYEFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rimonabant-d10 Hydrochloride: Procurement-Grade Deuterated Internal Standard for LC-MS/MS Quantification


Rimonabant-d10 hydrochloride (CAS 1044909-61-6) is a stable isotope-labeled analog of the CB1 receptor inverse agonist rimonabant (SR141716), incorporating ten deuterium atoms at the piperidine ring 2, 2', 3, 3', 4, 4', 5, 5', 6, and 6' positions [1]. The compound is specifically manufactured and supplied as a high-purity (>98% chemical purity; ≥99% deuterated forms with ≤1% d0 residual unlabeled material) internal standard intended for the accurate quantification of rimonabant in biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [2]. Its primary procurement value lies in its use for isotope dilution mass spectrometry, enabling correction for sample preparation losses, matrix effects, and instrumental variability in pharmacokinetic, forensic toxicology, and clinical research applications [1][3].

Why Non-Isotopic or Structurally Analogous Internal Standards Cannot Replace Rimonabant-d10 Hydrochloride in Validated Assays


Procurement of a generic internal standard for rimonabant quantification introduces unacceptable analytical risk. Non-isotopic structural analogs (e.g., AM 251) exhibit different chromatographic retention times and distinct ionization efficiencies in electrospray ionization (ESI) compared to rimonabant, leading to incomplete or non-linear correction for variable matrix effects that commonly manifest as ion suppression or enhancement in biological samples [1][2]. Published LC-MS/MS methods employing non-isotopic internal standards have reported substantial matrix effects (e.g., ~30% ion suppression with AM 251), requiring extensive method validation to demonstrate acceptable performance [2]. In contrast, the deuterium-labeled rimonabant-d10 hydrochloride co-elutes with the unlabeled analyte and exhibits virtually identical ionization behavior, ensuring rigorous correction of matrix-induced signal alterations across the entire chromatographic peak [1]. Furthermore, the hydrochloride salt form of rimonabant-d10 presents distinct solubility and ESI adduct formation characteristics compared to the free base; procurement of the incorrect salt form would compromise method reproducibility and require revalidation [3].

Quantitative Differentiation of Rimonabant-d10 Hydrochloride: A Comparative Evidence Guide for Procurement


ESI Chloride Adduct Formation: Quantitative Advantage of the Hydrochloride Salt Form Over Free Base Analogs

The hydrochloride salt form of Rimonabant-d10 exhibits distinct behavior in electrospray ionization (ESI) compared to the free base form. As documented in product-specific technical documentation, the HCl salt shows higher polarity and a marked tendency to form chloride adducts in ESI, which is not observed with the free base [1]. This differential adduct formation directly impacts the mass spectral signal distribution and can significantly affect quantitative accuracy if an internal standard of mismatched salt form is employed [1]. Procurement of the HCl salt ensures consistency with the most common formulations of the unlabeled analyte (rimonabant hydrochloride) used in reference standard preparation .

LC-ESI-MS Adduct Formation Quantitative Bioanalysis Salt Form Selection

Mass Spectrometric Differentiation: +10 Da Mass Shift and Isotopic Purity Versus Unlabeled Rimonabant

Rimonabant-d10 provides a definitive +10 Da mass shift from the unlabeled parent ion (m/z 463 → m/z 473 for the free base; molecular weight 473.8 g/mol vs. 463.8 g/mol for the unlabeled compound) due to the incorporation of ten deuterium atoms on the piperidine ring [1][2]. Crucially, product specifications for analytical-grade material require ≥99% deuterated forms (d1-d10) with ≤1% residual d0 (unlabeled) impurity, ensuring that the internal standard signal does not contribute to analyte signal at the native m/z [2]. This high isotopic purity and sufficient mass separation prevents spectral overlap and ensures method selectivity, a requirement for regulatory bioanalysis [3].

Mass Spectrometry Isotope Dilution SIL-IS Method Selectivity

Inferred Superiority in Matrix Effect Correction Over Non-Isotopic Internal Standard AM 251

A validated LC-ESI-MS/MS method for rimonabant in human and rat plasma utilized the non-isotopic internal standard AM 251 and reported a relative matrix effect of approximately 30% ion suppression [1]. This level of matrix effect necessitates rigorous validation and can compromise assay robustness and sensitivity. While direct comparative data for Rimonabant-d10 in the same matrix are not available in this study, it is a well-established class-level principle that co-eluting stable isotope-labeled internal standards (SIL-IS) provide superior correction for such variable matrix effects compared to structural analogs [2]. The use of Rimonabant-d10 would therefore be expected to significantly reduce or eliminate the observed 30% matrix effect variance, improving accuracy and precision across the entire analytical run [2]. Users must independently verify performance in their specific matrix and sample preparation workflow.

Matrix Effects Ion Suppression LC-MS/MS Validation Stable Isotope Internal Standard

High-Value Application Scenarios for Rimonabant-d10 Hydrochloride Based on Verified Differentiation


Regulated Bioanalysis in Support of Pharmacokinetic and Clinical Studies

Rimonabant-d10 hydrochloride is the optimal internal standard for validated LC-MS/MS methods intended for submission to regulatory agencies (e.g., FDA, EMA) for pharmacokinetic (PK) studies or therapeutic drug monitoring. Its high isotopic purity (≥99% deuterated forms, ≤1% d0) and +10 Da mass shift ensure analytical selectivity, while its co-elution and matched ionization behavior—especially in the HCl salt form—provide robust correction for matrix effects that can otherwise lead to method failure [1][2]. This minimizes the risk of costly method revalidation and ensures reliable quantification of rimonabant in complex biological matrices like human plasma [1].

Forensic Toxicology and Post-Marketing Surveillance

In forensic toxicology laboratories analyzing hair or plasma samples for rimonabant exposure, Rimonabant-d10 hydrochloride enables definitive identification and precise quantification. The compound's distinct +10 Da mass shift and ESI adduct profile mitigate the risk of false positives or inaccurate quantitation that could arise from isobaric interferences or variable matrix effects common in post-mortem or complex forensic samples [1]. Its availability as a characterized, high-purity salt ensures method consistency across different laboratories and over extended periods of casework [1].

Pharmacology Research and Method Development for CB1 Antagonists

For academic and industrial researchers developing novel CB1 receptor antagonists or investigating the preclinical pharmacology of rimonabant, Rimonabant-d10 hydrochloride provides a reliable internal standard for quantifying drug levels in tissues, plasma, and in vitro systems. The compound's high chemical purity (>98%) and isotopic integrity support the generation of reproducible, publication-quality data. Its use as a SIL-IS is essential for accurately determining pharmacokinetic parameters (e.g., Cmax, AUC, half-life) in animal models, where sample volumes are often limited and analytical sensitivity is paramount [1].

Quality Control and Reference Standard in Pharmaceutical Manufacturing

Pharmaceutical manufacturers and contract research organizations (CROs) can employ Rimonabant-d10 hydrochloride as a highly characterized reference standard for analytical method validation (AMV), quality control (QC), and stability studies of rimonabant API and finished drug products [1]. The deuterated analog provides a traceable standard for assessing method accuracy, precision, and robustness, and its use is compliant with regulatory guidelines for pharmaceutical analysis [1]. The defined HCl salt form ensures compatibility with the most common reference standards and formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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